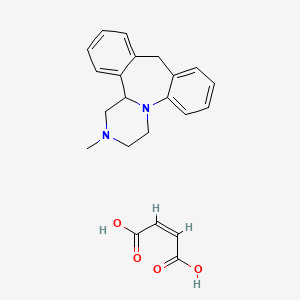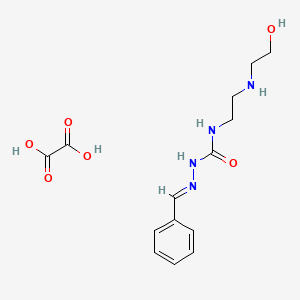
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with a phenylmethylene group and a hydroxyethylaminoethyl side chain, making it a unique molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the hydrazinecarboxamide core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the phenylmethylene group: This step involves the reaction of the hydrazinecarboxamide with a benzaldehyde derivative.
Attachment of the hydroxyethylaminoethyl side chain: This can be done by reacting the intermediate compound with an appropriate amino alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylmethylene group can be reduced to form a phenylethyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The hydroxyethyl and amino groups may facilitate binding to specific sites, while the phenylmethylene group could provide hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Aminoethyl)-2-(phenylmethylene)hydrazinecarboxamide: Lacks the hydroxyethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(methylmethylene)hydrazinecarboxamide: Has a methyl group instead of a phenyl group.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(phenylmethylene)hydrazinecarboxamide ethanedioate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
180045-52-7 |
|---|---|
Molekularformel |
C14H20N4O6 |
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
1-[(E)-benzylideneamino]-3-[2-(2-hydroxyethylamino)ethyl]urea;oxalic acid |
InChI |
InChI=1S/C12H18N4O2.C2H2O4/c17-9-8-13-6-7-14-12(18)16-15-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,10,13,17H,6-9H2,(H2,14,16,18);(H,3,4)(H,5,6)/b15-10+; |
InChI-Schlüssel |
HOYULAVPNXYIAN-GYVLLFFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


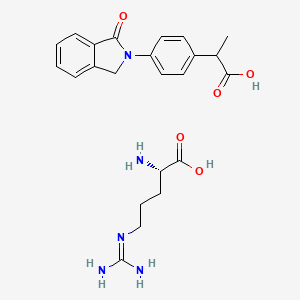

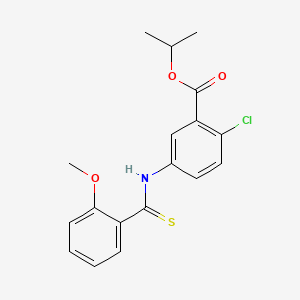
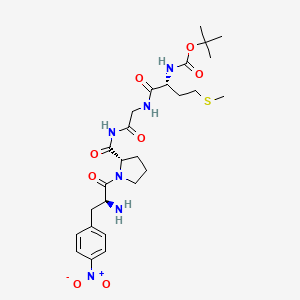
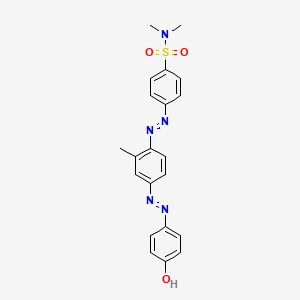


![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)

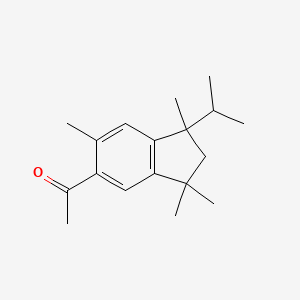
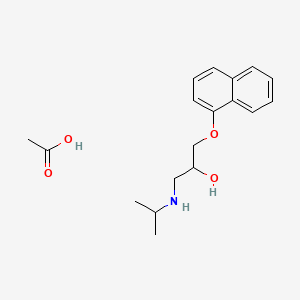
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
